4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c28-23(18-9-11-21(12-10-18)32(29,30)27-13-3-4-14-27)26-24-25-22(16-31-24)20-8-7-17-5-1-2-6-19(17)15-20/h7-12,15-16H,1-6,13-14H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACBCRBCFAMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring and the thiazole ring separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps for higher yield and purity, often using automated synthesis techniques and stringent quality control measures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the thiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Example Compound:
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Core Structure : Benzenesulfonamide linked to a 1,3-thiazol-2-yl group.
- The tetrahydronaphthalene substituent in the target compound introduces a bicyclic system absent in this analog, likely improving lipid solubility and membrane permeability.
- Synthetic Context : The synthesis of such compounds often involves sulfonyl chloride intermediates (e.g., 4-methylbenzenesulfonyl chloride) reacting with thiazole-containing amines .
Implications:
The pyrrolidine-sulfonyl group in the target compound may confer improved metabolic stability compared to primary sulfonamides, which are prone to acetylation or oxidation. The tetrahydronaphthalene moiety could enhance binding to hydrophobic pockets in target proteins.
Benzamide/Thiazole Derivatives
Example Compound:
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-1-(N,N-dimethylglycyl)piperidine-4-carboxamide
- Core Structure : Benzamide (or carboxamide) linked to a thiazole ring.
- Key Differences :
- The target compound features a tetrahydronaphthalene substituent instead of a tert-butyl-oxazolyl-sulfanyl group. This substitution reduces steric hindrance near the thiazole ring while adding planar aromaticity.
- The pyrrolidine-sulfonyl group replaces the piperidine-carboxamide side chain, shifting electronic properties (e.g., electron-withdrawing sulfonyl vs. amide).
Hydrophobic Substituent Variations
Example Compound:
Methyl-15-oxo-eudesmane-4,11(13)-dien-12-oate (from Aquilaria crassna)
- Core Structure : Sesquiterpene with a eudesmane skeleton.
- Key Differences :
- Unlike the synthetic target compound, this is a natural product with a polycyclic terpene framework.
- The target compound’s tetrahydronaphthalene group mimics the hydrophobic bulk of terpenes but with reduced conformational flexibility.
- Activity Context : Sesquiterpenes like this exhibit acetylcholinesterase (AChE) inhibition , suggesting that the tetrahydronaphthalene in the target compound could be explored for similar enzymatic targets.
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzenesulfonamide-thiazole derivatives, involving sulfonylation of thiazole-containing amines .
- Data Limitations: No direct pharmacological data for the target compound were found in the evidence. Future studies should prioritize assays for AChE, α-glucosidase, or kinase inhibition.
Biological Activity
The compound 4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure comprises a pyrrolidine sulfonamide moiety linked to a thiazole and a tetrahydronaphthalene group, which are critical for its biological activity.
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, thiazole-integrated compounds have shown significant activity in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis suggests that the presence of the pyrrolidine ring enhances anticonvulsant activity due to its interaction with neurotransmitter systems .
Anticancer Activity
The compound's thiazole moiety is associated with various anticancer activities. In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation effectively. For example, compounds similar to the target compound have shown IC50 values less than those of standard chemotherapeutics like doxorubicin against multiple cancer cell lines .
Enzyme Inhibition
The sulfonamide group in this compound is known for its enzyme inhibition capabilities. Studies have shown that related sulfonamide derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes and disease states .
Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant effects of various thiazole derivatives, one analogue displayed an ED50 of 18.4 mg/kg with a protection index (PI) of 9.2. The results indicated that modifications in the pyrrolidine ring significantly influenced the anticonvulsant activity .
Study 2: Anticancer Efficacy
A series of thiazole-containing compounds were tested against breast cancer cell lines (MCF-7). One compound exhibited an IC50 value of 0.16 µM, demonstrating potent anticancer activity and a favorable selectivity index against normal cells .
Data Tables
| Activity Type | Compound | IC50/ED50 | Notes |
|---|---|---|---|
| Anticonvulsant | Thiazole derivative | ED50: 18.4 mg/kg | High protection index observed |
| Anticancer | Thiazole-containing compound | IC50: 0.16 µM | Effective against MCF-7 breast cancer cells |
| Enzyme Inhibition | Sulfonamide derivatives | AChE Inhibition | Significant inhibition observed |
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Sulfonylation of pyrrolidine using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Step 2 : Coupling the sulfonylated pyrrolidine with a thiazol-2-ylbenzamide intermediate via nucleophilic substitution or amide bond formation.
- Step 3 : Introduction of the 5,6,7,8-tetrahydronaphthalen-2-yl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. Critical parameters include solvent choice (aprotic solvents preferred), temperature control (40–60°C for coupling steps), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and spatial arrangement (e.g., sulfonyl group at δ 3.2–3.5 ppm for pyrrolidine protons).
- HPLC : Purity assessment (>95% purity required for biological assays).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 467.2).
- X-ray Crystallography (if crystalline): To resolve stereoelectronic effects of the tetrahydronaphthalene-thiazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the sulfonylation step?
Discrepancies often arise from:
- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve yields by preventing hydrolysis of sulfonyl chloride intermediates.
- Catalyst loading : Pd-based catalysts (0.5–1.5 mol%) optimize cross-coupling efficiency, but excess amounts lead to byproducts.
- Workflow validation : Replicate protocols from (2025) and (2021) under inert atmospheres (N₂/Ar) and compare HPLC traces to identify side reactions .
Q. What computational strategies predict the compound’s biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., JAK2 or EGFR) leveraging the thiazole and sulfonamide groups as hydrogen-bond donors.
- Pharmacophore modeling : Map electrostatic and hydrophobic features of the tetrahydronaphthalene moiety to prioritize targets like G-protein-coupled receptors.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How does the pyrrolidine-sulfonyl group influence reactivity in derivatization reactions?
The sulfonyl group acts as a strong electron-withdrawing group, enabling:
- Nucleophilic aromatic substitution at the benzamide para-position.
- Redox reactions : Selective reduction of the tetrahydronaphthalene ring without affecting the sulfonamide (e.g., H₂/Pd-C in ethanol). Contrastingly, the pyrrolidine ring’s conformational flexibility enhances solubility for in vitro assays but may reduce metabolic stability .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for this compound?
Variations arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours).
- Purity thresholds : Impurities >5% (e.g., unreacted tetrahydronaphthalene intermediates) skew IC₅₀ values in enzyme inhibition assays.
- Solubility : DMSO concentrations >0.1% may induce cytotoxicity, falsely amplifying efficacy .
Methodological Recommendations
Q. What experimental design principles apply to SAR studies of this compound?
- Orthogonal diversification : Modify the thiazole (e.g., halogenation), sulfonamide (alkyl vs. aryl), and tetrahydronaphthalene (substituent position) independently.
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like pH (6.5–7.5) and temperature (25–40°C) for parallel synthesis.
- Counter-screening : Test analogs against off-targets (e.g., CYP450 enzymes) to rule out false positives .
Comparative Analysis
Q. How does this compound compare structurally and functionally to related benzamide-thiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
